molecular formula C8H6ClNS2 B1597425 N-Chloromethyl-benzothiazole-2-thione CAS No. 41526-42-5

N-Chloromethyl-benzothiazole-2-thione

Cat. No.: B1597425
CAS No.: 41526-42-5
M. Wt: 215.7 g/mol
InChI Key: XHZRTBILUWRQBR-UHFFFAOYSA-N
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Description

N-Chloromethyl-benzothiazole-2-thione is a chemical compound with the molecular formula C8H6ClNS2 and a molecular weight of 215.72 g/mol . It is a crystalline solid that is primarily used in research and development applications. This compound is known for its unique structure, which includes a benzothiazole ring fused with a thione group and a chloromethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Chloromethyl-benzothiazole-2-thione can be synthesized through various methods. One common synthetic route involves the reaction of benzothiazole-2-thione with chloromethylating agents under controlled conditions. The reaction typically requires a solvent such as chloroform and a base like triethylamine to facilitate the chloromethylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality standards. The production process involves the careful handling of reagents and the use of advanced equipment to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-Chloromethyl-benzothiazole-2-thione undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thione group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thione group.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the thione group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated benzothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

N-Chloromethyl-benzothiazole-2-thione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-Chloromethyl-benzothiazole-2-thione involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. The thione group can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

N-Chloromethyl-benzothiazole-2-thione can be compared with other benzothiazole derivatives, such as:

    Benzothiazole-2-thione: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    N-Methyl-benzothiazole-2-thione: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and biological activity.

    2-Aminobenzothiazole: Contains an amino group, which significantly alters its chemical properties and applications.

The uniqueness of this compound lies in its chloromethyl group, which enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

3-(chloromethyl)-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c9-5-10-6-3-1-2-4-7(6)12-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZRTBILUWRQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352929
Record name 3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41526-42-5
Record name 3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41526-42-5
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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